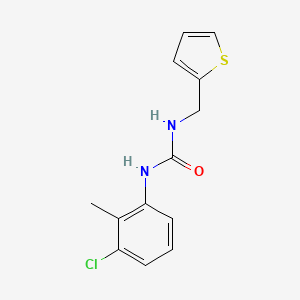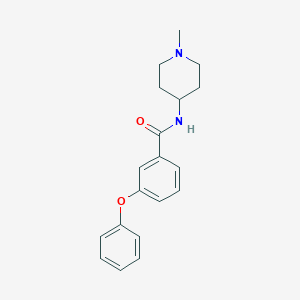![molecular formula C18H13ClN2O4 B5326645 methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5326645.png)
methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate, also known as MCI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCI is a member of the imidazolidinone family, which has been found to possess a broad range of biological activities.
作用機序
The mechanism of action of methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the synthesis of prostaglandins, and lipoxygenase, which is involved in the production of leukotrienes. This compound has also been found to inhibit the activation of nuclear factor-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the growth of bacteria, fungi, and viruses. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
Methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate has several advantages and limitations for lab experiments. One advantage is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Another advantage is its synthetic accessibility, which allows for the preparation of large quantities of this compound for biological and chemical studies. One limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which can affect its bioavailability and activity in biological systems.
将来の方向性
There are several future directions for the research on methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate. One direction is the development of this compound-based drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another direction is the synthesis of novel this compound derivatives with improved pharmacological properties and selectivity. A third direction is the investigation of the mechanism of action of this compound and its derivatives, which could provide insights into the cellular processes involved in various diseases. Finally, the use of this compound as a building block for the synthesis of novel materials and catalysts could lead to the development of new technologies with a wide range of applications.
合成法
The synthesis of methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate involves the reaction of 3-chlorophenyl isocyanate with methyl 4-(hydroxymethyl) benzoate in the presence of triethylamine. The reaction proceeds through the formation of an imidazolidinone intermediate, which is then treated with formaldehyde and hydrochloric acid to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
Methyl 4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. In material science, this compound has been used as a building block for the synthesis of novel polymers and dendrimers. In catalysis, this compound has been employed as a catalyst for various organic reactions, such as the Michael addition and the aldol condensation.
特性
IUPAC Name |
methyl 4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-17(23)12-7-5-11(6-8-12)9-15-16(22)21(18(24)20-15)14-4-2-3-13(19)10-14/h2-10H,1H3,(H,20,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQOOGWSBCOCDV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)
![3-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B5326567.png)
![N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride](/img/structure/B5326573.png)
![2-amino-5-hydroxy-10-methyl-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5326575.png)
![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)

![2,4-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5326597.png)
![5-[(butylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5326605.png)
![3-propyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5326611.png)
![6-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5326612.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5326613.png)


